molecular formula C10H8N2O2S B2956029 (Z)-5-(2-hydroxybenzylidene)-4-iminothiazolidin-2-one CAS No. 712310-74-2

(Z)-5-(2-hydroxybenzylidene)-4-iminothiazolidin-2-one

Cat. No.: B2956029
CAS No.: 712310-74-2
M. Wt: 220.25
InChI Key: GZOVQDFTNKAIOM-YVMONPNESA-N
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Description

(Z)-5-(2-hydroxybenzylidene)-4-iminothiazolidin-2-one, also known as 2-HOBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the thiazolidinone family and has a molecular formula of C11H8N2O2S.

Mechanism of Action

The mechanism of action of (Z)-5-(2-hydroxybenzylidene)-4-iminothiazolidin-2-one is not fully understood, but it is believed to act as a free radical scavenger and reduce oxidative stress in cells. It has also been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that this compound can reduce oxidative stress and inflammation in various tissues, including the liver, kidneys, and brain. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, it has been found to have a protective effect on the cardiovascular system, reducing the risk of atherosclerosis and heart disease.

Advantages and Limitations for Lab Experiments

One advantage of (Z)-5-(2-hydroxybenzylidene)-4-iminothiazolidin-2-one is its low toxicity and high stability, making it a suitable compound for use in lab experiments. However, its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on (Z)-5-(2-hydroxybenzylidene)-4-iminothiazolidin-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, its anti-cancer properties warrant further investigation, particularly in the development of new cancer therapies. Further studies are also needed to fully understand its mechanism of action and potential side effects in humans.

Synthesis Methods

The synthesis of (Z)-5-(2-hydroxybenzylidene)-4-iminothiazolidin-2-one involves the reaction of 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of an acid catalyst. The resulting product is then treated with sodium hydroxide to form the final compound. This method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

(Z)-5-(2-hydroxybenzylidene)-4-iminothiazolidin-2-one has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. In animal models, it has been shown to protect against oxidative stress and inflammation-induced tissue damage. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(5Z)-4-amino-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-9-8(15-10(14)12-9)5-6-3-1-2-4-7(6)13/h1-5,13H,(H2,11,12,14)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOVQDFTNKAIOM-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=NC(=O)S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=NC(=O)S2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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